molecular formula C13H13N3O3S B2401892 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021228-63-6

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2401892
CAS No.: 1021228-63-6
M. Wt: 291.33
InChI Key: UTBCJXGZZBDCOC-UHFFFAOYSA-N
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Description

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : This compound has been synthesized by condensation reactions, demonstrating the versatility of pyrimidine derivatives in chemical synthesis. For instance, a related compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, was synthesized using 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde, highlighting the potential for creating a range of derivatives (Asiri & Khan, 2010).

  • Structural Characterization : The structural confirmation of these compounds involves various analytical techniques like IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. Such comprehensive analysis is crucial in understanding the compound's molecular structure and properties (Asiri & Khan, 2010).

Applications in Materials Science

  • Nonlinear Optical Properties : Pyrimidine derivatives have been investigated for their nonlinear optical properties. For example, similar compounds like 1,3-diethyl-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione showed potential as nonlinear optical materials, which could be useful in device applications like optical power limiting and photonics (Shettigar et al., 2009).

  • Molecular Engineering : The hydrogen-bonding patterns in thiobarbituric acid derivatives, closely related to the compound , have implications in engineering and materials science. The study of absolute configurations and intramolecular hydrogen bonding patterns can inform the design of new materials with specific properties (Sharma et al., 2018).

Green Chemistry Approaches

  • Environmentally Friendly Synthesis : A green chemistry approach has been developed for synthesizing similar compounds. This includes organic solvent-free synthesis in water, highlighting an environmentally conscious methodology in chemical synthesis, which could be applicable to the compound (Dhorajiya & Dholakiya, 2013).

Properties

IUPAC Name

5-[(2-ethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-19-10-6-4-3-5-9(10)14-7-8-11(17)15-13(20)16-12(8)18/h3-7H,2H2,1H3,(H3,15,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTJBQOJSSPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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